
ARN-3236
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-DMPT, is a synthetic compound derived from pyrrolo[2,3-b]pyridine. It is a heterocyclic aromatic compound that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. 3,4-DMPT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, its structure allows for the synthesis of various derivatives with different biological activities. This makes it a valuable tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Investigación sobre Antidepresivos
ARN-3236 ha sido identificado como un potente e inhibitor selectivo de la quinasa 2 inducible por sal (SIK2) y ha mostrado una fuerte eficacia antidepresiva en ratones {svg_1}.
Mecanismo de Acción: El compuesto puede penetrar la barrera hematoencefálica y su administración repetida ha demostrado inducir efectos antidepresivos significativos tanto en los modelos de depresión de Estrés Crónico por Derrota Social (CSDS) como en Estrés Crónico Leve Impredecible (CUMS) {svg_2}. Esto se acompaña de la prevención total de la expresión de SIK2 potenciada por el estrés y la translocación citoplásmica del factor de transcripción regulado por el elemento de respuesta de monofosfato cíclico de adenosina (CREB) - coactivador de transcripción 1 (CRTC1) en el hipocampo {svg_3}.
Impacto en la Neurogénesis: El tratamiento con this compound también revirtió completamente los efectos de regulación descendente del CSDS y el CUMS en el sistema del factor neurotrófico derivado del cerebro (BDNF) del hipocampo y la neurogénesis {svg_4}. Además, se demostró que la vía CRTC1-CREB-BDNF del hipocampo mediaba la eficacia antidepresiva de this compound {svg_5}.
Investigación sobre Fibrosis Pulmonar
This compound se ha utilizado en el estudio de la fibrosis pulmonar, una enfermedad pulmonar fatal con una patogénesis compleja y terapias efectivas limitadas {svg_6}.
Papel en la Diferenciación de Fibroblastos: La inhibición de SIK2 por this compound previno la diferenciación de fibroblastos y la expresión de la matriz extracelular en fibroblastos pulmonares fetales humanos (HFLs) y atenuó la fibrosis pulmonar inducida por bleomicina en ratones {svg_7}.
Mecanismo de Acción: Mecánicamente, la inactivación de SIK2 resultó en la desfosforilación y la translocación nuclear de CRTC2. Dentro del núcleo, CRTC2 se une a CREB, promoviendo las acciones antifibróticas dependientes de CREB {svg_8}.
Mecanismo De Acción
Target of Action
ARN-3236 is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 is a kinase that phosphorylates cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) and CRTC2 . These targets play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and survival .
Mode of Action
This compound works by blocking the activity of SIK2 . This inhibition prevents the phosphorylation of CRTC1 and CRTC2, leading to their dephosphorylation and nuclear translocation . Once in the nucleus, CRTC1 and CRTC2 bind to CREB, promoting CREB-dependent anti-fibrotic actions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SIK2-CRTC1-CREB pathway . By inhibiting SIK2, this compound prevents the stress-enhanced SIK2 expression and cytoplasmic translocation of CRTC1 in the hippocampus . This action reverses the down-regulating effects of chronic stress on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis .
Pharmacokinetics
This compound is orally active and can penetrate the blood-brain barrier . Detailed analyses showed that this compound produced a dose-dependent antidepressant action in mice between 10 and 60 mg/kg . .
Result of Action
This compound has been shown to induce significant antidepressant-like effects in animal models of depression . It also inhibits ovarian cancer cell growth and enhances the sensitivity of these cells to paclitaxel . Moreover, this compound has been found to prevent fibroblast differentiation and extracellular matrix expression, attenuating bleomycin-induced pulmonary fibrosis in mice .
Action Environment
Environmental factors such as exposure to stress or certain drugs can influence the action of this compound. For instance, in models of chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS), repeated administration of this compound was found to prevent depressive-like behaviors . Additionally, in the presence of bleomycin, a drug that induces pulmonary fibrosis, this compound was able to attenuate the fibrotic response .
Análisis Bioquímico
Biochemical Properties
ARN-3236 is an ATP-competitive inhibitor that selectively suppresses the activity of SIK2 . It interacts with SIK2 with high selectivity over other kinases . The IC50 values for SIK2, SIK1, and SIK3 are less than 1 nM, 21.63 nM, and 6.63 nM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the growth of ovarian cancer cell lines and enhances their sensitivity to paclitaxel . It also produces strong antidepressant-like effects in mice via the hippocampal CRTC1-CREB-BDNF pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting SIK2 activity, leading to the dephosphorylation and nuclear translocation of CRTC2 . Within the nucleus, CRTC2 binds to CREB, promoting CREB-dependent anti-fibrotic actions .
Temporal Effects in Laboratory Settings
This compound has shown to produce dose-dependent antidepressant action in mice between 10 and 60 mg/kg . The effects of 30 and 60 mg/kg this compound were comparable and slightly superior to that of 20 mg/kg fluoxetine .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant effects at different dosages. For example, it has been shown to sensitize ovarian cancer to paclitaxel in SKOv3ip and OVCAR8 xenografts . It also attenuates bleomycin-induced pulmonary fibrosis in mice .
Metabolic Pathways
It is known that this compound inhibits SIK2, a kinase that phosphorylates CRTCs and regulates many physiological processes .
Transport and Distribution
It has been found that this compound can penetrate the blood-brain barrier .
Subcellular Localization
It is known that the inhibition of SIK2 by this compound results in the dephosphorylation and nuclear translocation of CRTC2 .
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOIIGXTMKVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ARN-3236 and what are its downstream effects?
A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2) [, , ]. By inhibiting SIK2, this compound disrupts several cellular processes. It uncouples the centrosome from the nucleus during interphase, blocks centrosome separation in mitosis, and causes prometaphase arrest, ultimately leading to apoptotic cell death and tetraploidy []. Additionally, this compound inhibits AKT phosphorylation and reduces survivin expression, further contributing to its anti-cancer effects [, ]. In the context of depression, this compound prevents the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1) in the hippocampus, leading to the upregulation of the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis [].
Q2: How does this compound impact the sensitivity of cancer cells to other chemotherapeutic agents?
A2: Research indicates that this compound enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo [, ]. This synergistic effect was observed in several ovarian cancer cell lines and xenograft models, suggesting a potential clinical benefit of combining this compound with paclitaxel for treating ovarian cancer [, ].
Q3: Beyond cancer, what other therapeutic areas has this compound shown potential in?
A3: Studies demonstrate that this compound possesses significant antidepressant-like effects in mice models of chronic stress []. It achieves this by modulating the CRTC1-CREB-BDNF pathway in the hippocampus, highlighting its potential as a novel antidepressant treatment strategy [].
Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A4: Research efforts have led to the development of ARN-3252, a novel analogue of this compound belonging to the same chemical class []. Both compounds are highly potent ATP-competitive SIK2 inhibitors with favorable pharmacological properties []. Further details about the specific structural modifications and their impact on activity, potency, and selectivity are not extensively elaborated upon in the provided abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




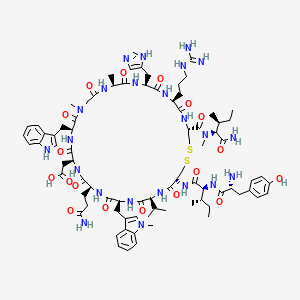

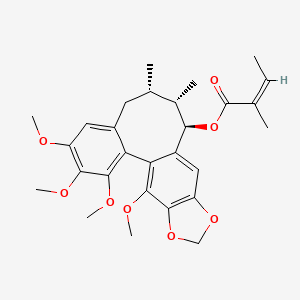
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
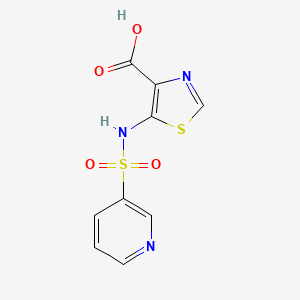
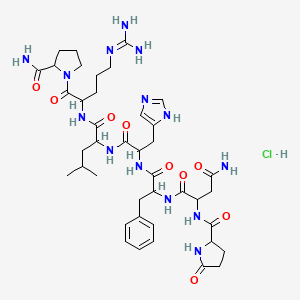
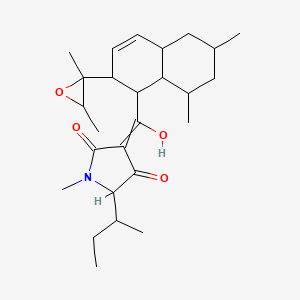
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)


![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)